Physicochemical properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione
Physicochemical properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione
Introduction
The benzoxazole nucleus is a prominent heterocyclic scaffold recognized for its significant and diverse biological activities, making it a "privileged structure" in medicinal chemistry and drug development.[1][2][3] Derivatives of this core structure are explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] 3-Hydroxymethyl-3H-benzooxazole-2-thione, a specific derivative, belongs to the class of N-Mannich bases. These compounds are typically synthesized through the aminomethylation of a substrate containing an active hydrogen atom, in this case, the nitrogen of the benzooxazole-2-thione ring.[6][7] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, structural elucidation, and potential applications of 3-Hydroxymethyl-3H-benzooxazole-2-thione, tailored for researchers and professionals in the field of drug discovery.
Section 1: Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, governing aspects such as absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for 3-Hydroxymethyl-3H-benzooxazole-2-thione is not extensively published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₇NO₂S | Calculated |
| Molecular Weight | 181.21 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Based on analogs like 6-Methyl-1,3-benzoxazole-2(3H)-thione which is a crystalline powder.[8][9] |
| Melting Point | Not available. The parent scaffold, benzo[d]oxazole-2-thiol, has a melting point around 196-197°C.[4] The methylated analog, 6-Methyl-1,3-benzoxazole-2(3H)-thione, melts at 209-213 °C.[8] | |
| Solubility (logSw) | Predicted to have low aqueous solubility. A related Mannich base, 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione, has a calculated logSw of -3.3119.[10] | |
| Lipophilicity (logP) | Predicted to be moderately lipophilic. The related 3-[(diethylamino)methyl] derivative has a calculated logP of 2.9851.[10] The oxygen-analog, 2(3H)-Benzoxazolone, has a LogP of 1.16, suggesting the thione is more lipophilic.[11] | |
| Polar Surface Area | 15.0012 Ų (for the related 3-[(diethylamino)methyl] derivative, excluding the contribution of the primary alcohol).[10] The hydroxymethyl group will increase the overall polarity. | |
| Tautomerism | The parent scaffold, benzo[d]oxazole-2-thiol, exists in a tautomeric equilibrium with its thione form, benzo[d]oxazole-2(3H)-thione.[12] Substitution at the nitrogen atom, as in the title compound, locks the molecule into the thione form. |
Structural Tautomerism:
A critical feature of the parent heterocycle is its existence in two tautomeric forms: the thiol and the thione. The equilibrium between the –N=C-SH (thiol) and –NH-C=S (thione) groups is a key aspect of its reactivity.[7][12] The synthesis of 3-hydroxymethyl-3H-benzooxazole-2-thione involves the substitution of the proton on the nitrogen atom, which effectively locks the ring system into the thione conformation. This is crucial as it defines the compound's hydrogen bonding capabilities and steric profile.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione is a two-step process. First, the core heterocyclic precursor is formed, followed by the N-hydroxymethylation via a Mannich-type reaction.
Step 1: Synthesis of the Precursor, Benzo[d]oxazole-2(3H)-thione
The most common and efficient method for synthesizing the parent scaffold is the cyclocondensation of 2-aminophenol with a source of a thiocarbonyl group, such as carbon disulfide or thiourea.[12][13]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq), potassium hydroxide (1.0 eq), and 95% ethanol.
-
Addition: Slowly add carbon disulfide (1.1 eq) to the stirred mixture. The use of potassium hydroxide is to form the potassium salt of the dithiocarbamate intermediate, which facilitates the subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Workup: After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 5% acetic acid). Acidification protonates the intermediate, leading to the elimination of H₂S and ring closure.[13]
-
Purification: The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure benzo[d]oxazole-2(3H)-thione precursor.[13]
Step 2: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione
This step is a classic Mannich reaction, where formaldehyde provides the methylene bridge. In this specific case, the absence of a secondary amine leads to hydroxymethylation.[14]
Experimental Protocol:
-
Reactant Preparation: Dissolve the synthesized benzo[d]oxazole-2(3H)-thione (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37%, 1.2 eq) to the mixture. The reaction is typically carried out under neutral or slightly basic conditions.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 3-5 hours. The nucleophilic nitrogen of the benzoxazole attacks the electrophilic carbon of formaldehyde.[14]
-
Isolation: Upon cooling, the product often precipitates from the solution. If not, the volume can be reduced under vacuum, or water can be added to induce precipitation.
-
Purification: The crude product is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Section 3: Structural Elucidation and Spectroscopic Profile
Confirmation of the final structure is paramount and is achieved through a combination of spectroscopic methods. The expected spectral data are based on published data for analogous structures.[12][14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the hydroxymethyl group.
-
The disappearance of the N-H stretching band (typically around 3100-3200 cm⁻¹) from the precursor is a key indicator of successful N-substitution.[12]
-
A strong band in the region of 1300-1350 cm⁻¹ attributed to the C=S (thione) stretching vibration.[14]
-
Aromatic C-H and C=C stretching bands will also be present.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm corresponding to the four protons on the benzene ring.[15]
-
Methylene Protons (N-CH₂-O): A characteristic singlet is expected around δ 5.0-5.5 ppm. In similar Mannich bases, the N-CH₂-N protons appear in this region.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
Section 4: Applications in Drug Discovery and Materials Science
The 3-Hydroxymethyl-3H-benzooxazole-2-thione molecule serves as both a potentially bioactive compound itself and a versatile building block for the synthesis of more complex derivatives.[8] The broader class of benzoxazole-2-thiones has demonstrated a remarkable range of biological activities.
-
Antimicrobial and Antifungal Activity: Numerous derivatives of benzoxazole-2-thione exhibit potent fungicidal activity against pathogens like Fusarium oxysporum and antibacterial properties.[1][16] This makes the scaffold a promising starting point for the development of new anti-infective agents.
-
Enzyme Inhibition: N-acylated benzoxazole-2-thiones have been identified as potent inhibitors of bacterial hyaluronan lyase, an enzyme involved in microbial spread.[17] This suggests a potential role as virulence factor inhibitors in combination therapies.
-
Agrochemicals: The scaffold has been explored for its herbicidal and fungicidal properties, indicating applications in crop protection.[8][16]
-
Synthetic Intermediate: The primary alcohol of the hydroxymethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of esters, ethers, and other derivatives to explore structure-activity relationships (SAR).
Potential Biological Activities of the Benzoxazole-2-Thione Scaffold
Caption: The core scaffold is a precursor for various bioactive agents.
3-Hydroxymethyl-3H-benzooxazole-2-thione is a valuable heterocyclic compound rooted in the pharmacologically significant benzoxazole family. While it is a discrete chemical entity, its primary importance lies in its role as a key synthetic intermediate. Its well-defined synthesis, starting from readily available materials, and the reactive nature of its hydroxymethyl group make it an ideal platform for generating diverse molecular libraries. The established biological activities of the parent scaffold, ranging from antimicrobial to enzyme inhibition, provide a strong rationale for its use in drug discovery and agrochemical research programs. The comprehensive physicochemical and spectroscopic profile outlined in this guide serves as a foundational resource for scientists aiming to explore the full potential of this versatile molecule.
References
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